Tetroxolane

Computational Chemistry Conformational Analysis Theoretical Organic Chemistry

Tetroxolane (CAS 64724-24-9), systematically named 1,2,4,5-tetraoxolane, is the parent compound of a distinct class of synthetic cyclic endoperoxides featuring a five-membered ring with four oxygen atoms. This unique peroxide-rich scaffold (CH₂O₄) provides two consecutive O–O bonds, conferring high oxidative potential and a characteristic puckered C₂-symmetrical twist conformation.

Molecular Formula CH2O4
Molecular Weight 78.02 g/mol
CAS No. 64724-24-9
Cat. No. B14497521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetroxolane
CAS64724-24-9
Molecular FormulaCH2O4
Molecular Weight78.02 g/mol
Structural Identifiers
SMILESC1OOOO1
InChIInChI=1S/CH2O4/c1-2-4-5-3-1/h1H2
InChIKeyBBTAXTWMTTZKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetroxolane (64724-24-9) | 1,2,4,5-Tetraoxolane Peroxide Core for Antiparasitic and Oxidative Chemistry Research


Tetroxolane (CAS 64724-24-9), systematically named 1,2,4,5-tetraoxolane, is the parent compound of a distinct class of synthetic cyclic endoperoxides featuring a five-membered ring with four oxygen atoms. This unique peroxide-rich scaffold (CH₂O₄) provides two consecutive O–O bonds, conferring high oxidative potential and a characteristic puckered C₂-symmetrical twist conformation [1]. Its reactivity is central to its role as an intermediate in ozonolysis pathways and as a structural motif underlying the antiparasitic activity of numerous substituted 1,2,4,5-tetraoxane derivatives [2].

Why Generic Substitution of Tetroxolane Scaffolds is Scientifically Invalid


The practice of substituting a 1,2,4,5-tetraoxolane core with its close structural analogs—1,2,4-trioxolanes or 1,2-dioxolanes—is scientifically indefensible due to fundamentally divergent conformational energetics, stability profiles, and bioactivation mechanisms. Computational studies reveal that the relative stability and lability of oxolane rings are directly governed by the number of O–O bonds, with higher oxolanes like tetroxolane exhibiting increased ring strain and distinct pseudorotation barriers compared to trioxolanes or dioxolanes [1]. Empirically, 1,2,4,5-tetraoxanes have been proven superior to 1,2,4-trioxolanes in terms of chemical stability and superior to trioxane analogs in both stability and biological activity [2]. Furthermore, direct comparative studies on antiparasitic drug candidates demonstrate that the tetraoxane pharmacophore (MT04) achieves complete worm burden reduction at lower doses compared to its trioxolane counterpart (OZ78) [3]. These scaffold-specific differences in conformational dynamics, oxidative potential, and in vivo efficacy preclude any assumption of functional interchangeability.

Quantitative Evidence Differentiating the 1,2,4,5-Tetraoxolane Core from Closest Analogs


Conformational Energetics: Puckering Amplitude and Pseudorotation Barriers in Oxolane Series

Tetroxolane (compound 7) exhibits distinct conformational energetics compared to its lower-oxygen analogs in the oxolane series. Ab initio calculations at the HF/6-31G* level show that puckering and inversion barriers increase with the number of O–O bonds but decrease with the number of ether bridges [1]. The most stable conformation for tetroxolane is a puckered C₂-symmetrical twist form, consistent with compounds 2–7 in the series, but tetroxolane possesses the highest O–O bond count among the stable oxolanes examined [1]. The relative stability analysis via calculated O–O bond energies and ring strain parameters reveals that the lability of higher oxolanes is traced back to increased ring strain, with tetroxolane representing the most strained stable member of the series before pentoxolane (compound 8) [1].

Computational Chemistry Conformational Analysis Theoretical Organic Chemistry

Synthesis Pathway Differentiation: Aldehyde-Ozone Addition Energy Barriers

Tetroxolane formation via ozone addition to carbonyl compounds follows a distinct energetic pathway compared to alternative reaction channels. CCSD(T)/6-311+G(d,p)//M05-2X/6-311+G(d,p) calculations for the formaldehyde-ozone reaction predict two competitive pathways: acyl hydrogen abstraction (barrier 16.2 kcal/mol) leading to radical intermediates, and stepwise addition to the carbonyl group (barriers 19.1 and 23.0 kcal/mol) yielding the five-membered ring tetroxolane intermediate [1]. The higher barrier for tetroxolane formation compared to hydrogen abstraction establishes this compound as a kinetically controlled product whose generation requires specific reaction conditions and cannot be assumed when using alternative peroxide-forming methodologies [1].

Reaction Mechanism Ozonolysis Chemistry Computational Organic Chemistry

In Vivo Antiparasitic Efficacy: Tetraoxane vs. Trioxolane Pharmacophores

Direct comparative in vivo studies establish the superior efficacy of the 1,2,4,5-tetraoxane pharmacophore over its 1,2,4-trioxolane counterpart against Fasciola hepatica infection. In a head-to-head preclinical evaluation, the tetraoxane MT04 achieved complete worm burden reduction (100%) against adult F. hepatica in rats at a dose of 50 mg/kg, whereas the trioxolane OZ78 required higher doses and failed to cure fascioliasis in sheep at 50 mg/kg [1]. The tetraoxane MT04 contains two peroxide bridges compared to one in the trioxolane OZ78, providing a structural basis for this enhanced potency [1].

Antiparasitic Drug Discovery Fascioliasis Preclinical Pharmacology

Chemical Stability Ranking: Tetraoxanes Demonstrate Superior Stability to Trioxolanes and Trioxanes

A systematic evaluation of synthetic endoperoxide antimalarials established that 1,2,4,5-tetraoxanes possess superior chemical stability compared to both 1,2,4-trioxolanes and 1,2,4-trioxane analogs [1]. This class-level finding, derived from a series of dispiro-1,2,4,5-tetraoxanes synthesized via a rapid two-step protocol, demonstrates that the tetraoxane core confers inherent stability advantages over related peroxide scaffolds [1].

Chemical Stability Drug Development Peroxide Chemistry

In Vitro Antischistosomal Activity: Comparative IC50 Ranges Across Peroxide Classes

A comprehensive in vitro screening of 19 bridged 1,2,4,5-tetraoxanes alongside 11 bridged 1,2,4-trioxolanes and 2 tricyclic monoperoxides against Schistosoma mansoni revealed distinct activity profiles across peroxide classes [1]. Tetraoxanes demonstrated antischistosomal activity against newly transformed schistosomula (NTS) with IC50 values ranging from 0.4–20.2 μM and against adult schistosomes with IC50s ranging from 1.8–22.8 μM [1]. Notably, tetraoxanes showed higher cytotoxicity than antischistosomal activity, whereas selected trioxolanes and tricyclic monoperoxides exhibited a more favorable therapeutic window, achieving moderate worm burden reductions of 44.3% and 42.9% (p<0.05) in subsequent in vivo mouse studies [1].

Antischistosomal Screening Neglected Tropical Diseases Endoperoxide Pharmacology

Antileishmanial Selectivity: Tetraoxanes LC132 and LC138 vs. Trioxolane Library

A focused library of 12 synthetic endoperoxides comprising both 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes was screened against Leishmania infantum and L. donovani to evaluate scaffold-dependent selectivity [1]. Among the compounds tested, tetraoxanes LC132 and LC138 demonstrated notable leishmanicidal activity on L. infantum amastigotes with IC50 values of 13.2 ± 5.2 μM and 23.9 ± 2.7 μM, respectively, coupled with low cytotoxicity in mammalian monocytic cell lines (J774A.1 and THP-1), yielding selectivity indices (SIs) of 22.1 and 118.6 [1]. These SI values indicate preferential toxicity toward the parasite over host cells, a critical metric for drug development [1].

Antileishmanial Drug Discovery Selectivity Index Visceral Leishmaniasis

Validated Research and Industrial Application Scenarios for Tetroxolane and 1,2,4,5-Tetraoxane Derivatives


Antiparasitic Drug Discovery Targeting Fasciola hepatica (Liver Fluke)

The 1,2,4,5-tetraoxane core, exemplified by MT04, achieves 100% worm burden reduction against adult F. hepatica in rats at 50 mg/kg oral dose, outperforming the trioxolane comparator OZ78 [4]. Researchers developing next-generation fasciocidal agents—particularly in response to emerging triclabendazole resistance—should prioritize tetraoxane-based scaffolds for their superior in vivo potency and the established preclinical validation of this pharmacophore class [4].

Mechanistic Studies of Peroxide Bioactivation and Heme Alkylation

Comparative reactivity studies establish that 1,2,4,5-tetraoxanes undergo Fe(II)-mediated activation to produce primary and secondary C-centered radicals, with exclusive formation of secondary C-centered radicals in the presence of heme, leading to regioselective heme alkylation [4]. This distinct bioactivation profile differentiates tetraoxanes from both artemisinin and trioxolanes, making the tetraoxane core the scaffold of choice for investigations into peroxide-mediated heme alkylation mechanisms and the development of probes for studying endoperoxide pharmacology [4].

Synthetic Methodology Development for Ozonolysis-Derived Intermediates

The formation of tetroxolane via stepwise ozone addition to carbonyl compounds occurs with well-defined activation barriers (19.1 and 23.0 kcal/mol) that are quantifiably higher than competing hydrogen abstraction pathways (16.2 kcal/mol) [4]. This kinetic differentiation supports the use of tetroxolane as a model system for developing selective ozonolysis protocols, optimizing reaction conditions to favor cyclic peroxide formation over radical decomposition, and validating computational predictions of peroxide-forming transition states [4].

Antileishmanial Lead Optimization with High Selectivity Requirements

For visceral leishmaniasis drug discovery programs requiring a high therapeutic index, the tetraoxane scaffold has demonstrated selectivity indices up to 118.6 (compound LC138), with IC50 values of 13.2–23.9 μM against L. infantum amastigotes [4]. This quantifiable selectivity advantage positions tetraoxane derivatives as preferred starting points for structure-activity relationship (SAR) campaigns aimed at achieving potent antiparasitic activity with minimal mammalian cytotoxicity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetroxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.